2-(1-Chloroethyl)anthracene

Beschreibung

BenchChem offers high-quality 2-(1-Chloroethyl)anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Chloroethyl)anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

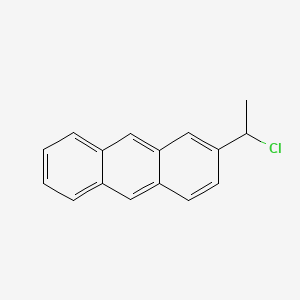

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-chloroethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUQPUKYAXMLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676267 | |

| Record name | 2-(1-Chloroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57323-33-8 | |

| Record name | 2-(1-Chloroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Chloroethyl)anthracene (CAS Number: 57323-33-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-(1-Chloroethyl)anthracene. As a substituted polycyclic aromatic hydrocarbon, this compound holds unique characteristics derived from its anthracene core and the reactive chloroethyl side chain, making it a molecule of interest in synthetic and medicinal chemistry.

Core Physicochemical Properties

2-(1-Chloroethyl)anthracene is a yellow, powdered solid at room temperature.[1] Its core structure consists of a tricyclic aromatic anthracene ring substituted at the 2-position with a 1-chloroethyl group. This substitution breaks the planarity of a simple anthracene molecule and introduces a chiral center, leading to the existence of enantiomers.

| Property | Value | Source/Method |

| CAS Number | 57323-33-8 | [2] |

| Molecular Formula | C₁₆H₁₃Cl | [2] |

| Molecular Weight | 240.73 g/mol | [2] |

| Appearance | Yellow Powder | [1] |

| Melting Point | Predicted: ~105-115 °C | Predicted based on related structures |

| Boiling Point | > 300 °C (decomposes) | Predicted |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene). Sparingly soluble in alcohols. Insoluble in water. | Predicted based on chemical structure |

| Storage | 2-8°C, protected from light and moisture | [1] |

Synthesis and Spectroscopic Characterization

Conceptual Synthetic Workflow

Caption: Proposed two-step synthesis of 2-(1-Chloroethyl)anthracene.

Step 1: Reduction of 2-Acetylanthracene to 1-(Anthracen-2-yl)ethan-1-ol

The first step is the reduction of the ketone functionality of 2-acetylanthracene to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically carried out in an alcoholic solvent like methanol or ethanol.[3]

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-acetylanthracene in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(anthracen-2-yl)ethan-1-ol.

-

Purify the product by column chromatography on silica gel if necessary.

Step 2: Chlorination of 1-(Anthracen-2-yl)ethan-1-ol

The secondary alcohol is then converted to the target chloroalkane. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in the presence of a base like pyridine to neutralize the HCl byproduct.

Experimental Protocol:

-

Dissolve the purified 1-(anthracen-2-yl)ethan-1-ol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.

-

Add a stoichiometric amount of pyridine.

-

Cool the solution in an ice bath and add thionyl chloride dropwise with stirring.

-

After the addition, allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 2-(1-Chloroethyl)anthracene.

-

Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra, the following are predicted characteristic spectroscopic features based on the structure and data from analogous compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons (9H): A complex multiplet pattern in the range of δ 7.4-8.5 ppm, characteristic of a 2-substituted anthracene.

-

Methine Proton (1H): A quartet at approximately δ 5.3-5.5 ppm, due to coupling with the adjacent methyl protons.

-

Methyl Protons (3H): A doublet at approximately δ 1.9-2.1 ppm, resulting from coupling with the methine proton.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 125-135 ppm).

-

Methine Carbon: A signal around δ 55-60 ppm.

-

Methyl Carbon: A signal in the aliphatic region, approximately δ 25-30 ppm.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic): ~2980 cm⁻¹ and ~2930 cm⁻¹

-

C=C stretching (aromatic): ~1620 cm⁻¹, ~1520 cm⁻¹, ~1450 cm⁻¹

-

C-Cl stretching: ~750-650 cm⁻¹

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 240, with a characteristic M+2 isotope peak at m/z 242 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Major Fragment: A significant fragment at m/z 205, corresponding to the loss of a chlorine radical (M - Cl).

-

Reactivity and Potential Applications in Drug Development

The reactivity of 2-(1-Chloroethyl)anthracene is dominated by two key features: the aromatic anthracene core and the reactive chloroethyl side chain.

Reactivity of the Anthracene Core

The anthracene moiety is known for its fluorescent properties and its ability to undergo [4+4] photodimerization and [4+2] cycloaddition reactions (Diels-Alder).[4] These reactions can be influenced by the nature of the substituent at the 2-position. The electron-donating or withdrawing character of the chloroethyl group can modulate the electron density of the anthracene ring system, thereby affecting its reactivity and photophysical properties.[4]

Reactivity of the Chloroethyl Group

The chloroethyl group is a key functional handle for further synthetic modifications. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2).[5] This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides.

Nucleophilic Substitution Workflow

Caption: General scheme for nucleophilic substitution reactions of 2-(1-Chloroethyl)anthracene.

This reactivity is particularly valuable in the context of drug development and chemical biology for several reasons:

-

Bioconjugation: The chloroethyl group can be used to covalently attach the fluorescent anthracene core to biomolecules such as proteins, peptides, or nucleic acids. This allows for the development of fluorescent probes for bioimaging and tracking applications.[4]

-

Synthesis of Bioactive Molecules: The compound can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activity. The introduction of various pharmacophores via nucleophilic substitution can lead to the generation of libraries of compounds for biological screening.

-

Fluorescent Labeling: The inherent fluorescence of the anthracene core makes 2-(1-Chloroethyl)anthracene a useful reagent for derivatizing non-fluorescent molecules to enable their detection and quantification by fluorescence-based techniques.[6]

Safety and Handling

As with all chemicals, 2-(1-Chloroethyl)anthracene should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling the dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

General Precautions: As a polycyclic aromatic hydrocarbon (PAH) derivative, it should be treated as potentially carcinogenic.[7] Chlorinated hydrocarbons can also be toxic and harmful to the environment. All waste should be disposed of according to institutional and local regulations.

Conclusion

2-(1-Chloroethyl)anthracene is a versatile building block in organic synthesis. Its combination of a fluorescent polycyclic aromatic core and a reactive haloalkane side chain makes it a valuable tool for the development of fluorescent probes, the synthesis of novel bioactive compounds, and various applications in materials science. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from its structure and the chemistry of related anthracene and benzylic halide derivatives. Further research into the specific properties and applications of this molecule is warranted.

References

-

de M. P. S. e Silva, C. M., et al. (2022). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 12(7), 934. [Link]

-

Dauzonne, D. (1987). General syntheses of novel anthracene-9,10-dione derivatives: the 2-(1-aryl-2-nitroethyl)-1,4-dihydroxyanthracene-9,10-diones, 2-(1-arylethenyl). ResearchGate. [Link]

-

Al-Kaysi, R. O., et al. (2022). Photochemical Synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyano. ChemRxiv. [Link]

-

Amerigo Scientific. 2-(1-Chloroethyl)-anthracene. [Link]

-

PubChem. 2-Chloroanthracene. [Link]

-

Pharmaffiliates. 2-(1-Chloroethyl)anthracene. [Link]

- Google Patents. (2020). One-step process for preparing 2-alkyl anthraquinone.

-

SA Health. Polycyclic aromatic hydrocarbons (PAHs). [Link]

-

Ihmels, H., et al. (2000). Novel Fluorescence Probes Based on 2,6-Donor−Acceptor-Substituted Anthracene Derivatives. Organic Letters, 2(18), 2865-2867. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1981). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. [Link]

-

Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Organic Syntheses. 9-chloroanthracene. [Link]

-

Ihmels, H., et al. (2000). Novel fluorescence probes based on 2,6-donor-acceptor-substituted anthracene derivatives. PubMed. [Link]

-

Environmental Protection Agency. Polycyclic Aromatic Hydrocarbons (PAHs) Fact Sheet. [Link]

-

ResearchGate. (2015). Reactivity profile of anthracenes. [Link]

-

YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

-

PubMed Central. (2016). Design, Synthesis and Biochemical Evaluation of Novel Ethanoanthracenes and Related Compounds to Target Burkitt's Lymphoma. [Link]

-

New Journal of Chemistry. (2010). Substituent effects in nucleophiles on activation parameters in the bimolecular nucleophilic reactions in solution. [Link]

-

Frontiers. (2021). Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. [Link]

-

PubMed. (2015). Health-risk assessment for workers exposed to polycyclic aromatic hydrocarbons (PAHs) in a carbon black manufacturing industry. [Link]

-

3M. Polycyclic Aromatic Hydrocarbons. [Link]

-

Open Access Journals. (2016). A Review on Anthracene and Its Derivatives: Applications. [Link]

-

National Institutes of Health. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. [Link]

-

New Journal of Chemistry. (2018). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. [Link]

-

Cheméo. (2023). Chemical Properties of Anthracene, 1-chloro-. [Link]

-

SA Health. Polycyclic aromatic hydrocarbons (PAHs). [Link]

-

Longdom Publishing. (2023). Exploring the Role of Nucleophiles in Chemical Reactions. [Link]

-

ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? [Link]

-

PubChem. 1-Chloroanthracene. [Link]

-

PubMed. (2004). Dual fluorescence of 2-methoxyanthracene derivatives. [Link]

-

Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. (2024). RSC. [Link]

-

ResearchGate. (2008). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. [Link]

-

Oregon Medical Laser Center. Anthracene. [Link]

-

PubChem. 1-Chloro-2-(1-chloroethyl)benzene. [Link]

Sources

- 1. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 2. 2-(1-Chloroethyl)-anthracene - Amerigo Scientific [amerigoscientific.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polycyclic aromatic hydrocarbons (PAHs) | SA Health [sahealth.sa.gov.au]

An In-depth Technical Guide to 2-(1-Chloroethyl)anthracene: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Chloroethyl)anthracene, a substituted polycyclic aromatic hydrocarbon. Despite its potential utility in organic synthesis, detailed characterization of this compound is not widely available in peer-reviewed literature. This document consolidates the known information, including its molecular structure and formula, and complements it with expert analysis of its probable physicochemical properties, plausible synthetic pathways, and potential applications, particularly in the realm of medicinal chemistry and material science. The guide also addresses the necessary safety and handling precautions based on the general properties of halogenated aromatic hydrocarbons.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a cornerstone of modern organic chemistry, with wide-ranging applications from organic electronics to pharmaceutical sciences. Anthracene, a tricyclic aromatic hydrocarbon, serves as a versatile scaffold for the synthesis of complex molecules. Halogenated derivatives of PAHs, in particular, are valuable intermediates in cross-coupling reactions and can exhibit unique photophysical properties. 2-(1-Chloroethyl)anthracene is one such derivative, offering a reactive handle for further molecular elaboration. This guide aims to provide a detailed technical resource for researchers interested in this compound, acknowledging the current gaps in experimental data and providing scientifically grounded postulations.

Molecular Structure and Formula

The fundamental identity of 2-(1-Chloroethyl)anthracene is defined by its molecular structure and formula.

Molecular Formula: C₁₆H₁₃Cl[1][2]

Synonyms: 1-Chloro-1-(2-anthryl)ethane[1][2]

CAS Number: 57323-33-8[1][2][3]

The structure consists of an anthracene core substituted at the 2-position with a 1-chloroethyl group. The presence of a chiral center at the carbon atom bearing the chlorine atom implies that this compound can exist as a racemic mixture of two enantiomers.

Caption: Molecular Structure of 2-(1-Chloroethyl)anthracene

Physicochemical Properties

| Property | Value | Source/Justification |

| Molecular Weight | 240.73 g/mol | [1][2] |

| Appearance | Yellow Powder | [3] |

| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the solid nature of anthracene and many of its derivatives. |

| Boiling Point | Not available. Likely to decompose at high temperatures. | Polycyclic aromatic hydrocarbons with functional groups often have high boiling points and may be thermally unstable. |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents. | The large, nonpolar anthracene core will dominate the solubility profile, making it soluble in solvents like toluene, dichloromethane, and ethers. |

| Storage | 2-8°C Refrigerator | [3] |

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific literature on the synthesis of 2-(1-Chloroethyl)anthracene is scarce, a plausible and efficient synthetic route can be designed starting from the readily available 2-acetylanthracene. This multi-step synthesis involves a reduction followed by a chlorination step, common and well-understood transformations in organic chemistry.

Caption: Proposed synthetic pathway for 2-(1-Chloroethyl)anthracene.

Step-by-Step Methodology:

-

Reduction of 2-Acetylanthracene:

-

Rationale: The reduction of the ketone functionality in 2-acetylanthracene to a secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, minimizing the risk of over-reduction of the aromatic system.

-

Protocol:

-

Dissolve 2-acetylanthracene in a suitable alcoholic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product, 2-(1-hydroxyethyl)anthracene, with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

-

Chlorination of 2-(1-Hydroxyethyl)anthracene:

-

Rationale: The conversion of the secondary alcohol to the corresponding alkyl chloride can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common choice as it produces gaseous byproducts (SO₂ and HCl) that are easily removed. Other reagents like phosphorus pentachloride (PCl₅) can also be employed.

-

Protocol:

-

Dissolve the crude 2-(1-hydroxyethyl)anthracene in an inert solvent such as dichloromethane or chloroform.

-

Slowly add thionyl chloride at 0°C. A small amount of a base like pyridine may be added to neutralize the generated HCl.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it over ice water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude 2-(1-chloroethyl)anthracene can be purified by column chromatography on silica gel.

-

-

Expected Reactivity

The 1-chloroethyl group is a reactive functional handle. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2). This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, amines, and alkoxides. The compound can also undergo elimination reactions to form 2-vinylanthracene.

Potential Applications in Research and Drug Development

While specific applications of 2-(1-Chloroethyl)anthracene are not well-documented, its structure suggests several potential uses for researchers and drug development professionals.

-

Intermediate in Organic Synthesis: As a reactive building block, it can be used to synthesize more complex anthracene derivatives with tailored electronic and steric properties.

-

Fluorescent Probes and Labels: The anthracene core is inherently fluorescent. The chloroethyl group allows for covalent attachment to biomolecules, enabling their use as fluorescent probes in bioimaging and assays.

-

Medicinal Chemistry Scaffold: Anthracene derivatives have been investigated for various biological activities, including anticancer and antiviral properties.[4] 2-(1-Chloroethyl)anthracene can serve as a starting point for the synthesis of novel drug candidates. The introduction of various side chains via nucleophilic substitution could lead to the discovery of new bioactive compounds.

-

Materials Science: Substituted anthracenes are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other electronic materials. The reactivity of the chloroethyl group allows for the incorporation of this chromophore into polymeric or other macromolecular structures.

Safety and Handling

No specific safety data sheet (SDS) for 2-(1-Chloroethyl)anthracene is readily available. Therefore, it must be handled with the precautions appropriate for a potentially hazardous, uncharacterized chemical. The following guidelines are based on the general hazards of halogenated polycyclic aromatic hydrocarbons.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

-

Handling:

-

Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Prevent dust formation and accumulation.

-

-

Toxicity:

-

The toxicological properties have not been fully investigated.

-

Many PAHs are known or suspected carcinogens. Halogenated derivatives may also pose health risks.

-

Assume the compound is toxic upon inhalation, ingestion, and skin contact.

-

Conclusion

2-(1-Chloroethyl)anthracene is a substituted anthracene with potential as a versatile intermediate in organic synthesis, medicinal chemistry, and materials science. While detailed experimental data for this specific compound is limited, this guide provides a scientifically grounded framework for its molecular structure, plausible physicochemical properties, and a logical synthetic approach. The reactivity of the chloroethyl group opens up numerous possibilities for the creation of novel and functionalized anthracene derivatives. Researchers working with this compound should proceed with caution, adhering to strict safety protocols due to the lack of comprehensive toxicological data. Further characterization of 2-(1-Chloroethyl)anthracene would be a valuable contribution to the field of synthetic and materials chemistry.

References

-

Amerigo Scientific. 2-(1-Chloroethyl)-anthracene. [Link]

-

PubChem. (2-Chloroethyl)-(1-chloroethyl)cyclohexane. [Link]

-

MDPI. Synthesis and Structural Studies of Two New Anthracene Derivatives. [Link]

-

PubChem. 2-Chloroanthracene. [Link]

-

Organic Syntheses. 9-chloroanthracene. [Link]

-

Pharmaffiliates. 2-(1-Chloroethyl)anthracene. [Link]

-

Organic Syntheses. 9-acetylanthracene. [Link]

-

Pharmaffiliates. 2-(1-Chloroethyl)anthracene. [Link]

-

PubMed Central. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. [Link]

-

PubMed Central. Recent advances in the syntheses of anthracene derivatives. [Link]

-

Centers for Disease Control and Prevention. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? [Link]

-

3M. Polycyclic Aromatic Hydrocarbons. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Chloroethyl Group on an Anthracene Core

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the chloroethyl group when appended to an anthracene core, a moiety of significant interest in materials science and medicinal chemistry.[1][2] We delve into the nuanced interplay between the extended π-system of the anthracene nucleus and the alkyl halide functionality, elucidating the primary reaction pathways, including nucleophilic substitution and elimination. This document moves beyond a mere recitation of facts, offering field-proven insights into how reaction conditions can be manipulated to achieve desired synthetic outcomes. Detailed, self-validating experimental protocols, mechanistic diagrams, and comparative data are presented to equip researchers with the foundational knowledge required for the rational design and execution of synthetic strategies involving chloroethyl-anthracene derivatives.

Introduction: The Anthracene-Chloroethyl System

The anthracene core, a linearly fused tricyclic aromatic hydrocarbon, serves as a versatile scaffold in chemical synthesis. Its derivatives are widely investigated for applications ranging from organic light-emitting diodes (OLEDs) and fluorescent probes to anticancer agents.[1][2][3] The introduction of a chloroethyl group (-CH₂CH₂Cl) onto this scaffold creates a key synthetic handle, allowing for a diverse array of subsequent chemical transformations. The reactivity of this group is not analogous to a simple alkyl chloride; it is profoundly influenced by the electronic and steric properties of the bulky, electron-rich anthracene nucleus to which it is attached.

Understanding and controlling this reactivity is paramount for professionals in drug development and materials science. For instance, the ability to selectively perform nucleophilic substitution allows for the conjugation of anthracene to biomolecules or other functional units, while controlled elimination can be used to generate reactive vinylanthracene intermediates. This guide will focus primarily on the reactivity at the 9-position, as this is a common and synthetically important substitution pattern.

The Influence of the Anthracene Core

The reactivity of the chloroethyl group is intrinsically linked to the position of its attachment on the anthracene ring. The 9- and 10-positions (meso-positions) are the most reactive sites for many reactions, including electrophilic substitution and cycloadditions.[4] This heightened reactivity is a consequence of the ability of the anthracene system to stabilize charged intermediates.

Electronic Effects

The extended π-system of the anthracene core plays a dual role. On one hand, it can stabilize a developing positive charge on the carbon adjacent to the ring (the α-carbon of the ethyl group) through resonance. This effect is particularly pronounced for substituents at the 9-position, where the resulting carbocation is extensively delocalized across the aromatic system. This stabilization significantly influences the propensity for reactions to proceed via carbocationic intermediates, such as in unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) pathways.

Steric Considerations

The anthracene moiety is sterically demanding. This bulkiness can hinder the backside attack required for a bimolecular nucleophilic substitution (Sₙ2) reaction, particularly for substituents at the sterically crowded 9-position.[5][6] As we will discuss, this steric hindrance is a critical factor in the competition between Sₙ1/E1 and Sₙ2/E2 pathways.

Major Reaction Pathways

The chloroethyl group on an anthracene core primarily undergoes two types of reactions: nucleophilic substitution and elimination.[7][8] The specific pathway that predominates is dictated by a careful choice of reagents and reaction conditions.

Nucleophilic Substitution Reactions

Nucleophilic substitution involves the replacement of the chlorine atom (a good leaving group) by a nucleophile. The reaction can proceed through two distinct mechanisms: Sₙ1 and Sₙ2.

-

Sₙ1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate.[9] The rate-determining first step is the spontaneous dissociation of the chloroethyl group to form a chloride ion and an anthracenylethyl carbocation.[9] This pathway is favored by:

-

Polar, protic solvents (e.g., water, ethanol, acetic acid) that can stabilize both the departing leaving group and the carbocation intermediate.[10]

-

Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.[9][10] Reactions where the solvent itself acts as the nucleophile, known as solvolysis , are common examples of Sₙ1 reactions.[10][11][12]

-

Substrates that form stable carbocations: The 9-(2-anthracenyl)ethyl cation is stabilized by the extensive π-system of the anthracene ring, making the Sₙ1 pathway highly plausible.

-

-

Sₙ2 (Substitution, Nucleophilic, Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry.[13] The reaction rate depends on the concentration of both the substrate and the nucleophile.[14] This pathway is favored by:

-

Polar, aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.

-

Strong, unhindered nucleophiles (e.g., I⁻, RS⁻, N₃⁻).

-

Sterically accessible substrates: While the anthracene core is bulky, the chloroethyl group provides some separation, making Sₙ2 reactions possible, though often slower than for analogous primary alkyl halides without the bulky aromatic group.[14]

-

Elimination Reactions

In the presence of a strong, sterically hindered base, an elimination reaction can occur, leading to the formation of 9-vinylanthracene.[15] This reaction, known as dehydrohalogenation, involves the removal of a hydrogen atom from the β-carbon and the chlorine atom from the α-carbon.[16]

-

E2 (Elimination, Bimolecular): This is a concerted, one-step process where the base removes a proton from the β-carbon at the same time as the C-Cl bond breaks and a π-bond is formed.[15] It is favored by:

-

Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU) that are poor nucleophiles.

-

Higher temperatures.

-

Less polar solvents.

-

-

E1 (Elimination, Unimolecular): This is a two-step process that competes with the Sₙ1 reaction. It proceeds through the same carbocation intermediate.[17] After the carbocation is formed, a weak base (often the solvent) removes a proton from the β-carbon to form the alkene. E1 reactions are favored by the same conditions that favor Sₙ1 reactions (polar, protic solvents; weak bases) and often occur as a side reaction alongside Sₙ1.[18]

Controlling the Outcome: A Practical Guide

The competition between substitution and elimination is a key challenge. The following table summarizes the factors that can be adjusted to favor a desired product.

| Factor | Favors Substitution (Sₙ1/Sₙ2) | Favors Elimination (E1/E2) | Rationale |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., CN⁻, I⁻, RCOO⁻) for Sₙ2. Weak nucleophile (e.g., H₂O, ROH) for Sₙ1. | Strong, bulky base (e.g., t-BuOK, LDA) for E2. Weak base for E1. | Bulky bases are poor nucleophiles and preferentially abstract a proton.[19] Strong nucleophiles favor substitution. |

| Solvent | Polar protic (e.g., ethanol) for Sₙ1. Polar aprotic (e.g., DMSO) for Sₙ2. | Less polar solvents (e.g., THF) often favor E2. Polar protic solvents can promote E1. | Polar protic solvents stabilize the carbocation intermediate in Sₙ1/E1.[10] Polar aprotic solvents enhance nucleophilicity for Sₙ2. |

| Temperature | Lower temperatures. | Higher temperatures. | Elimination reactions have a higher activation energy and are more entropically favored, thus benefiting more from increased temperature. |

| Substrate Structure | Less steric hindrance around the α-carbon favors Sₙ2. | More substituted systems that can form stable alkenes favor elimination. | The anthracene core's steric bulk generally disfavors Sₙ2. |

Experimental Protocol: Sₙ2 Substitution with Sodium Azide

This protocol provides a reliable method for the synthesis of 9-(2-azidoethyl)anthracene, a versatile intermediate for click chemistry and the synthesis of amines via reduction.

Objective: To replace the chloro group of 9-(2-chloroethyl)anthracene with an azido group via an Sₙ2 reaction.

Materials:

-

9-(2-Chloroethyl)anthracene (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq) - CAUTION: Highly toxic and potentially explosive.

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 9-(2-chloroethyl)anthracene in anhydrous DMF.

-

Scientist's Insight: The use of anhydrous DMF is crucial as it is a polar aprotic solvent that enhances the nucleophilicity of the azide ion. Water could lead to competing hydrolysis reactions.

-

-

Reagent Addition: Add sodium azide to the solution.

-

Scientist's Insight: A slight excess of sodium azide is used to drive the reaction to completion according to Le Châtelier's principle.

-

-

Reaction: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate indicates that the reaction is proceeding.

-

-

Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Scientist's Insight: The aqueous washes remove the DMF and any remaining sodium azide.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the -CH₂Cl signal and the appearance of a -CH₂N₃ signal in the NMR spectrum confirms the successful transformation.

-

Conclusion

The chloroethyl group on an anthracene core is a reactive handle whose synthetic fate is governed by a delicate balance of electronic and steric factors. While the extended π-system of anthracene can stabilize carbocation intermediates, favoring Sₙ1/E1 pathways, its steric bulk can impede Sₙ2 reactions. By carefully selecting the nucleophile/base, solvent, and temperature, a skilled researcher can navigate the competing pathways of substitution and elimination to achieve the desired molecular architecture. The protocols and principles outlined in this guide serve as a foundational resource for professionals leveraging the unique chemistry of chloroethyl-anthracene derivatives in their research and development endeavors.

References

-

Organic Syntheses. (1963). 9-chloroanthracene. Organic Syntheses, 43, 15. [Link]

-

da Silva, J. P., et al. (2020). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules, 25(15), 3488. [Link]

-

ResearchGate. (n.d.). Reactivity profile of anthracenes. Retrieved from [Link]

-

Dauzonne, D. (2020). General syntheses of novel anthracene-9,10-dione derivatives. ResearchGate. [Link]

- Sarkar, A., et al. (1995). Photochemical reaction between anthracene and carbon tetrachloride: Synthesis and isolation of 9-chloro-10, 10'-bis-(dichloromethyleno)-(9'H)-I0,10'-dihydro-9,9'-bianthryl. Indian Journal of Chemistry, 34B, 638-641.

-

PubChem. (n.d.). 9-(Chloromethyl)anthracene. Retrieved from [Link]

- Somashekar, M. N., & Chetana, P. R. (2016). A Review on Anthracene and Its Derivatives: Applications. Journal of Chemical and Pharmaceutical Research, 8(8), 653-660.

-

Miller, M. W., & Gilman, H. (1957). Some meso-Substituted Anthracenes. I. 9,10-Bis-(chloromethyl)-anthracene as a Synthetic Intermediate. Journal of the American Chemical Society, 79(24), 6534–6536. [Link]

-

The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism [Video]. YouTube. [Link]

-

Clark, J. (n.d.). Elimination versus substitution in halogenoalkanes. Chemguide. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, December 28). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry [Video]. YouTube. [Link]

- Sioda, R. E. (1970). Steric Effects and the Electrochemistry of Phenyl-Substituted Anthracenes and Related Compounds. Journal of the Chemical Society B: Physical Organic, 833-836.

-

Freesciencelessons. (2022, April 13). A Level Chemistry Revision "Elimination Reaction of Haloalkanes" [Video]. YouTube. [Link]

-

University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

Chen, Y., et al. (2012). Anthracenedione Derivatives as Anticancer Agents Isolated from Secondary Metabolites of the Mangrove Endophytic Fungi. Marine Drugs, 10(12), 2845–2858. [Link]

-

CK-12 Foundation. (2023, November 14). Elimination Reaction - Haloalkanes. Retrieved from [Link]

-

University of British Columbia. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

-

ResearchGate. (n.d.). Steric effects on [4+4]-photocycloaddition reactions between complementary anthracene derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of anthracene derivatives and their applications. Retrieved from [Link]

-

Allery, M. (2015, May 16). Elimination reactions of haloalkanes [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

-

Gouverneur, V., et al. (2019). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Organic Letters, 21(15), 6044–6048. [Link]

-

UniversalClass. (n.d.). Nucleophilic Substitution of Alkyl Halides. Retrieved from [Link]

-

Sanov, A., et al. (2021). Electron-Impact Resonances of Anthracene in the Presence of Methanol: Does the Solvent Identity Matter?. The Journal of Physical Chemistry A, 125(4), 1073–1080. [Link]

-

Kishan's Classes. (2023, June 26). Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!) [Video]. YouTube. [Link]

-

Beilstein Journals. (2020). Recent advances in the syntheses of anthracene derivatives. Retrieved from [Link]

-

Ashenhurst, J. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2023, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Chemistry Stack Exchange. (n.d.). Electrophilic Aromatic Substitution in Anthracene. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Steric effects and the electrochemistry of phenyl-substituted anthracenes and related compounds - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ocw.uci.edu [ocw.uci.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. web.viu.ca [web.viu.ca]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. CK12-Foundation [flexbooks.ck12.org]

- 17. youtube.com [youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Nucleophilic Substitution of Alkyl Halides [universalclass.com]

1-Chloro-1-(2-anthryl)ethane synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-Chloro-1-(2-anthryl)ethane

Introduction

1-Chloro-1-(2-anthryl)ethane is a halogenated aromatic compound featuring a chiral center directly attached to the anthracene ring system. While not a widely commercialized chemical, its structure makes it a valuable intermediate and building block in synthetic organic chemistry. The presence of the reactive chloro group at a benzylic position, combined with the photophysical properties of the anthracene core, suggests potential applications in the development of novel materials, chemical probes, and as a precursor for more complex pharmaceutical scaffolds. The synthesis of this target molecule is not directly reported in extensive literature, necessitating a strategy built from fundamental, reliable organic transformations.

This guide provides a comprehensive overview of two logical and scientifically sound pathways for the synthesis of 1-chloro-1-(2-anthryl)ethane. It is designed for researchers and professionals in chemistry and drug development, offering not just procedural steps, but also the underlying mechanistic rationale for each transformation. We will explore a robust route starting from the corresponding alcohol and an alternative pathway via an alkene intermediate, providing detailed experimental protocols and safety considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 1-chloro-1-(2-anthryl)ethane reveals two primary disconnection points, leading to two distinct synthetic strategies. The target molecule's C-Cl bond can be formed either through nucleophilic substitution of a hydroxyl group or by electrophilic addition to a carbon-carbon double bond.

Caption: Retrosynthetic analysis of 1-chloro-1-(2-anthryl)ethane.

This analysis identifies 1-(2-anthryl)ethanol and 2-vinylanthracene as key precursors, forming the basis of the two synthetic pathways detailed below.

Pathway 1: Synthesis via Nucleophilic Substitution of 1-(2-anthryl)ethanol

This is arguably the more robust and controllable of the two pathways. It involves three distinct steps: the acylation of anthracene to form a key ketone intermediate, reduction of the ketone to the secondary alcohol, and the final chlorination step.

Caption: Workflow for the synthesis of 1-chloro-1-(2-anthryl)ethane via Pathway 1.

Step 1.1: Friedel-Crafts Acylation of Anthracene to 2-Acetylanthracene

The initial step involves the electrophilic substitution of anthracene with an acetyl group. The Friedel-Crafts acylation of anthracene is notoriously sensitive to reaction conditions, which can favor substitution at the 1-, 2-, or 9-positions. While the 9-position is often kinetically favored, specific conditions can be employed to yield the 2-isomer as a significant product.[1][2] Using a solvent like nitrobenzene has been reported to promote 2-substitution.[1]

Causality: The choice of solvent and reaction temperature is critical in directing the regioselectivity of the acylation. Nitrobenzene, a deactivating solvent, can form a complex with the aluminum chloride catalyst, increasing the steric bulk of the acylating agent and favoring attack at the less hindered 2-position over the electronically favored 9-position.

Step 1.2: Reduction of 2-Acetylanthracene to 1-(2-anthryl)ethanol

This transformation is a standard ketone reduction. Sodium borohydride (NaBH₄) is an ideal reagent for this step due to its mild nature and high selectivity for ketones in the presence of the aromatic anthracene core.

Causality: NaBH₄ is a source of hydride ions (H⁻), which act as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylanthracene. The reaction is typically performed in an alcoholic solvent like ethanol, which protonates the resulting alkoxide intermediate to yield the final alcohol product. This method is highly efficient and avoids the use of harsh reducing agents that could potentially affect the anthracene ring system.

Step 1.3: Chlorination of 1-(2-anthryl)ethanol

This is the final and most critical step. The conversion of the secondary benzylic alcohol to the corresponding chloride can be effectively achieved using thionyl chloride (SOCl₂). The mechanism of this reaction is highly dependent on the reaction conditions.[3][4]

Causality and Mechanistic Insight: The reaction proceeds through an intermediate alkyl chlorosulfite.

-

Sₙi (Internal Nucleophilic Substitution): In the absence of a base and in a non-polar solvent, the chlorosulfite intermediate collapses with the chloride being delivered from the same face, leading to retention of stereochemistry.

-

Sₙ2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine, the pyridine attacks the sulfur atom of the chlorosulfite, displacing a chloride ion. This free chloride ion then attacks the carbon center from the backside, leading to inversion of stereochemistry.[5]

Given that the substrate is a benzylic alcohol, the carbocation formed upon departure of the leaving group is highly stabilized by the anthracene ring system. Therefore, an Sₙ1-like mechanism is also plausible, which would lead to a racemic mixture if a chiral starting alcohol were used. For this synthesis, using pyridine is recommended as it also serves to neutralize the HCl byproduct.

Pathway 2: Synthesis via Electrophilic Addition to 2-Vinylanthracene

This alternative route involves the generation of an alkene followed by hydrochlorination.

Caption: Workflow for the synthesis of 1-chloro-1-(2-anthryl)ethane via Pathway 2.

Step 2.1: Dehydration of 1-(2-anthryl)ethanol to 2-Vinylanthracene

The precursor alcohol from Pathway 1 can be dehydrated to form 2-vinylanthracene. This is typically achieved through acid catalysis and heat.

Causality: The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). The departure of water generates a secondary benzylic carbocation, which is highly stabilized by resonance with the anthracene system. A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent methyl group to form the alkene.

Step 2.2: Hydrochlorination of 2-Vinylanthracene

The final step is the electrophilic addition of hydrogen chloride (HCl) across the double bond of 2-vinylanthracene.[6]

Causality and Regioselectivity: This reaction follows Markovnikov's rule . The proton (H⁺) from HCl adds to the terminal carbon of the vinyl group (the one with more hydrogen atoms). This generates the more stable carbocation, which is the secondary benzylic carbocation stabilized by the anthracene ring. The chloride ion (Cl⁻) then acts as a nucleophile, attacking this carbocation to yield the final product, 1-chloro-1-(2-anthryl)ethane.[6]

Experimental Protocols (Pathway 1)

The following protocols are based on established procedures for analogous transformations and represent a robust approach to the target molecule.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purpose |

| Anthracene | C₁₄H₁₀ | 178.23 | Starting Material |

| Acetyl Chloride | CH₃COCl | 78.50 | Acylating Agent |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | Solvent |

| Sodium Borohydride | NaBH₄ | 37.83 | Reducing Agent |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |

| Pyridine | C₅H₅N | 79.10 | Base/Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

Protocol 1.1: Synthesis of 2-Acetylanthracene

This protocol is adapted from literature procedures for regioselective Friedel-Crafts reactions.[1]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) to dry nitrobenzene under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0-5 °C in an ice bath.

-

In a separate flask, dissolve anthracene (1.0 eq) in nitrobenzene.

-

Slowly add acetyl chloride (1.1 eq) to the anthracene solution.

-

Transfer this solution to the dropping funnel and add it dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.

-

Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer. The aqueous layer should be extracted with dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the 2-acetylanthracene isomer.[7]

Protocol 1.2: Synthesis of 1-(2-anthryl)ethanol

-

Dissolve 2-acetylanthracene (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to 0 °C and slowly add dilute HCl to quench the excess NaBH₄ and neutralize the mixture.

-

Reduce the volume of ethanol using a rotary evaporator.

-

Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Protocol 1.3: Synthesis of 1-Chloro-1-(2-anthryl)ethane

-

Dissolve 1-(2-anthryl)ethanol (1.0 eq) in dry dichloromethane containing a small amount of pyridine (1.2 eq) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise via a syringe. Gas evolution (HCl and SO₂) will be observed.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, carefully pour the mixture into ice-cold water to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it sequentially with cold water, dilute NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous CaCl₂ or MgSO₄.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude 1-chloro-1-(2-anthryl)ethane. The product may require purification by column chromatography on silica gel to remove any impurities.

Safety and Handling

Working with the reagents in this synthesis requires strict adherence to safety protocols.

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water.[8] It is a lachrymator and can cause severe burns upon contact.[9] All manipulations must be performed in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and splash goggles with a face shield.[9] A neutralizing trap (e.g., NaOH solution) should be used to scrub the effluent gases (HCl, SO₂).

-

Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ reacts violently with water. It is corrosive and can cause severe burns. Handle in a dry environment (glove box or under an inert atmosphere).

-

Nitrobenzene: Toxic and readily absorbed through the skin. It is a suspected carcinogen. Handle with extreme care and appropriate PPE.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

¹H NMR: For 1-chloro-1-(2-anthryl)ethane, expect a doublet for the methyl protons (CH₃) and a quartet for the methine proton (CH-Cl), along with complex aromatic signals characteristic of the 2-substituted anthracene core.

-

¹³C NMR: Will show the aliphatic carbons (CH₃ and CH-Cl) and the distinct set of signals for the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Will show the disappearance of the broad O-H stretch from the alcohol precursor and the presence of a C-Cl stretching vibration.

References

-

Organic Syntheses, Coll. Vol. 3, p.22 (1955); Vol. 28, p.3 (1948). 9-acetylanthracene. [Link]

-

PubChem. 1-Chloro-1,2-difluoroethane. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Acetylanthracene. National Center for Biotechnology Information. [Link]

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

-

Budyka, M. F., et al. (2014). Photochemical properties of 1-(9-Anthryl)-2-(2-Quinolyl)ethylene. ResearchGate. [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

-

Filo. (2022). reaction of vinyl chloride with hcl gives. [Link]

-

Gore, P. H. (1959). Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. Journal of Organic Chemistry. [Link]

-

Gore, P. H., & Hoskins, J. A. (1964). Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. Journal of the Chemical Society. [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

New Jersey Department of Health. (2010). HAZARD SUMMARY: THIONYL CHLORIDE. [Link]

-

Organic Syntheses, Coll. Vol. 1, p.155 (1941); Vol. 4, p.19 (1925). α-CHLOROANTHRAQUINONE. [Link]

-

Gauth. (n.d.). Vinyl acetylene combines with hydrochloric acid produces. [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]

- Google Patents. CN110937988A - One-step process for preparing 2-alkyl anthraquinone.

-

YouTube. (2023). One-step Purification of Ethylene: Part I. [Link]

-

Al-Rawashdeh, N., et al. (2013). Ethyl (E)-3-(anthracen-9-yl)prop-2-enoate. ResearchGate. [Link]

- Google Patents. CN105348083A - Purifying method for chloroacetyl chloride.

-

Chem-Impex. (R-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Merck Millipore. (2025). SAFETY DATA SHEET - Thionyl chloride. [Link]

-

PubChem. 1-Chloroanthracene. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Preparation of anthracene. [Link]

-

Wang, M., et al. (2012). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. ResearchGate. [Link]

-

De, S. K. (2007). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. NIH National Library of Medicine. [Link]

-

NIST WebBook. 1-Chloro-2,2-Bis(p-chlorophenyl)ethane. [Link]

-

Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. ResearchGate. [Link]

-

Organic Syntheses, Coll. Vol. 5, p.215 (1973); Vol. 48, p.42 (1968). 9-chloroanthracene. [Link]

-

PubChem. 1-Chloroethane. National Center for Biotechnology Information. [Link]

- Google Patents. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.

-

Sciencemadness Discussion Board. (2021). 1,2 dichloroethane synthesis. [Link]

-

PubChem. Ethane, 1-chloro-2-ethoxy-. National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. reaction of vinyl chloride with hcl gives | Filo [askfilo.com]

- 7. 2-Acetylanthracene | C16H12O | CID 5175067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

The Enduring Legacy of the Anthracene Core: A Technical Guide to its Discovery, Synthesis, and Application

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted anthracenes. Anthracene, a simple tricyclic aromatic hydrocarbon, has served as a foundational scaffold for a vast array of functional molecules, impacting fields from dye chemistry to modern organic electronics and targeted therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a causal understanding of experimental choices and the logical progression of synthetic strategies. We will traverse the historical milestones, from the initial isolation of anthracene from coal tar to the sophisticated, transition-metal-catalyzed methodologies of the 21st century. Detailed protocols, mechanistic insights, and data-driven comparisons are provided to equip the reader with a robust understanding of this versatile molecular framework.

Introduction: The Dawn of the Anthracene Age

Anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene rings, was first isolated from coal tar in 1832 by French chemists Jean-Baptiste Dumas and Auguste Laurent.[1][2][3][4] Initially, its chemical potential was not fully realized. However, the burgeoning textile industry of the 19th century created an insatiable demand for vibrant and colorfast dyes, a demand that would propel anthracene to the forefront of industrial organic chemistry.

The pivotal moment arrived in 1868 when Carl Graebe and Carl Liebermann, working at BASF, successfully synthesized the brilliant red dye alizarin from anthracene.[4][5] This achievement not only marked the first synthesis of a natural dye but also firmly established anthracene as a key industrial feedstock.[4][5] The synthesis of alizarin from the readily available anthracene was a landmark in the history of synthetic chemistry, demonstrating the power of chemical manipulation to create valuable materials.[4][5]

The unique electronic properties of the anthracene core, characterized by its extended π-system, are the foundation of its diverse applications.[6][7] This extended conjugation is responsible for its characteristic blue fluorescence and its reactivity in a variety of chemical transformations. The ability to modify the anthracene scaffold at its various positions has allowed for the fine-tuning of its photophysical and electronic properties, leading to its use in a wide range of applications, from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to fluorescent probes and chemotherapeutic agents.[6]

Foundational Synthetic Strategies: The Pillars of Anthracene Chemistry

The journey to construct and functionalize the anthracene core has been a long and innovative one. Early methods, while groundbreaking for their time, often required harsh conditions and offered limited control over regioselectivity. However, these classical reactions laid the essential groundwork for the more refined techniques that would follow.

The Elbs Reaction: Building the Tricyclic Core

One of the earliest methods for the synthesis of the anthracene skeleton is the Elbs reaction, which involves the cyclodehydration of o-methyl- or o-methylene-substituted diarylketones at high temperatures.[3] While historically significant, this method is often limited by the harsh reaction conditions and the potential for side reactions.

Friedel-Crafts Reactions: Introducing Functionality

The advent of the Friedel-Crafts reaction in 1877, discovered by Charles Friedel and James Mason Crafts, provided a powerful tool for the direct functionalization of aromatic rings, including anthracene.[8] This electrophilic aromatic substitution reaction allows for the introduction of alkyl and acyl groups onto the anthracene scaffold.

Friedel-Crafts Acylation: This has been a widely used method for introducing carbonyl functionalities. The reaction of anthracene with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, typically leads to substitution at the 1-, 2-, and 9-positions.[9][10][11] The regioselectivity of the reaction can be influenced by the solvent and reaction conditions.[9][11] For instance, acetylation in nitrobenzene can yield a mixture of 1-acetylanthracene, 2-acetylanthracene, and 9-acetylanthracene, along with diacetylated products.[10]

Experimental Protocol: Friedel-Crafts Acetylation of Anthracene

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anthracene (1 equivalent) in a suitable solvent (e.g., nitrobenzene or ethylene chloride).

-

Catalyst Addition: Cool the suspension in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents).

-

Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality in Experimental Choices: The use of a Lewis acid like AlCl₃ is crucial as it coordinates to the carbonyl oxygen of the acylating agent, generating a highly electrophilic acylium ion, which is necessary to overcome the aromatic stability of the anthracene ring. The choice of solvent is critical for both solubility and for influencing the regiochemical outcome of the reaction.

Diagram: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation on Anthracene.

Diels-Alder Reaction: Constructing the Ring System

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, discovered by Otto Diels and Kurt Alder in 1928, offers a powerful and elegant method for constructing six-membered rings.[6] In the context of anthracene chemistry, the central ring of anthracene can act as a diene, reacting with various dienophiles to form adducts.[12][13][14] This reaction is particularly useful for the synthesis of 9,10-disubstituted anthracenes and their derivatives.[9][13]

A classic example is the reaction of anthracene with maleic anhydride to form the corresponding adduct, 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.[12][13] This reaction is often performed at elevated temperatures in a high-boiling solvent like xylene.[13][14]

Experimental Protocol: Diels-Alder Reaction of Anthracene and Maleic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthracene (1 equivalent) and maleic anhydride (1.1 equivalents) in a high-boiling solvent such as xylene.

-

Reaction: Heat the mixture to reflux and maintain the temperature for a specified period, monitoring the reaction by TLC. The disappearance of the anthracene fluorescence can also be used as an indicator of reaction completion.

-

Isolation of Product: Upon completion, cool the reaction mixture. The product often crystallizes out of the solution upon cooling.

-

Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.

Causality in Experimental Choices: The use of a high-boiling solvent is necessary to provide the thermal energy required to overcome the activation barrier of the reaction, especially since the aromaticity of the central ring of anthracene is disrupted during the cycloaddition.[14] The choice of dienophile is critical; electron-withdrawing groups on the dienophile, such as the carbonyl groups in maleic anhydride, increase its reactivity.[14]

Diagram: Diels-Alder Reaction Workflow

Caption: Experimental workflow for the Diels-Alder reaction.

The Modern Era of Anthracene Synthesis: Precision and Versatility

While classical methods remain valuable, the last few decades have witnessed a paradigm shift in the synthesis of substituted anthracenes, driven by the development of transition-metal-catalyzed cross-coupling reactions. These modern techniques offer unprecedented control over the introduction of a wide variety of substituents with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the synthesis of arylated and other substituted anthracenes. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings have become indispensable tools.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. This method is particularly powerful for the synthesis of aryl-substituted anthracenes. For example, dihaloanthracenes can be coupled with arylboronic acids to introduce aryl groups at specific positions.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 9,10-Diphenylanthracene

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9,10-dibromoanthracene (1 equivalent), phenylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Causality in Experimental Choices: The palladium catalyst is the heart of this transformation, undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. The base is essential for the transmetalation step, activating the organoboron species. The choice of ligand on the palladium catalyst can significantly impact the reaction's efficiency and scope.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

C-H Activation Strategies

More recently, direct C-H activation has emerged as a highly atom-economical and efficient strategy for the synthesis of substituted anthracenes. This approach avoids the pre-functionalization of starting materials, such as the synthesis of organohalides or organometallic reagents. Palladium-catalyzed C-H arylation of anthracenes with aryl halides provides a direct route to arylated derivatives.[15]

Structure-Property Relationships and Applications

The ability to precisely install a diverse range of substituents onto the anthracene core has enabled the rational design of molecules with tailored properties for specific applications.

| Substituent | Effect on Properties | Representative Applications |

| Aryl groups (e.g., phenyl, pyrenyl) | Enhance π-conjugation, tune emission color, improve charge transport | OLEDs, OFETs, fluorescent probes |

| Electron-donating groups (e.g., -OR, -NR₂) ** | Increase electron density, red-shift absorption/emission | Fluorescent dyes, chemosensors |

| Electron-withdrawing groups (e.g., -CN, -NO₂) ** | Lower LUMO energy, facilitate electron injection/transport | Electron-transport materials in OLEDs |

| Bulky substituents | Inhibit aggregation-caused quenching, enhance solubility | High-efficiency solid-state emitters |

| Halogens (e.g., -Br, -Cl) | Provide handles for further functionalization via cross-coupling | Synthetic intermediates |

Table 1: Influence of Substituents on the Properties and Applications of Anthracene Derivatives.

The photophysical properties of substituted anthracenes are of particular interest. The introduction of substituents can significantly alter the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. For example, 9,10-diphenylanthracene and its derivatives are well-known blue emitters used in OLEDs. The bulky phenyl groups help to prevent intermolecular interactions that can lead to quenching of the fluorescence in the solid state.

In the realm of drug development, the anthracene scaffold is found in several clinically used anticancer agents, such as mitoxantrone and pixantrone. These molecules intercalate into DNA, disrupting DNA replication and repair processes in cancer cells. The development of new substituted anthracenes continues to be an active area of research in the quest for more effective and less toxic therapeutic agents.

Conclusion and Future Outlook

From its humble beginnings as a component of coal tar, anthracene has evolved into a cornerstone of modern organic chemistry. The historical progression from classical, often brute-force synthetic methods to the elegant and precise transition-metal-catalyzed reactions of today showcases the remarkable advancements in the field. The ability to synthesize a vast library of substituted anthracenes with fine-tuned electronic and photophysical properties will continue to drive innovation in materials science, particularly in the development of next-generation organic electronics. In the pharmaceutical arena, the anthracene core remains a privileged scaffold for the design of new therapeutic agents. As our understanding of structure-property relationships deepens and synthetic methodologies become even more sophisticated, the future for substituted anthracenes appears as bright as their characteristic fluorescence.

References

- Dumas, J.-B.; Laurent, A. (1832). "Sur le Paranaphtalène." Annales de Chimie et de Physique, 50: 184–190.

- Graebe, C.; Liebermann, C. (1868). "Ueber Alizarin und Anthracen." Berichte der deutschen chemischen Gesellschaft, 1(1): 49–51.

- Harvey, R. G. (1997).

- Gore, P. H. (1959). "The Friedel-Crafts Acylation of Anthracene." Journal of the Chemical Society, 1627–1632.

- Friedel, C.; Crafts, J. M. (1877). "Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc." Comptes Rendus de l'Académie des Sciences, 84: 1392–1395.

-

Wikipedia. (2024). Anthracene. [Link]

-

American Chemical Society. (2020). Anthracene. [Link]

- Diels, O.; Alder, K. (1928). "Synthesen in der hydroaromatischen Reihe." Justus Liebigs Annalen der Chemie, 460(1): 98–122.

- Miyaura, N.; Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7): 2457–2483.

- de Meijere, A.; Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

-

Filo. (2025). How can alizarin be synthesized from anthracene?[Link]

-

The Royal Society of Chemistry. (n.d.). The Friedel–Crafts acetylation of anthracene in nitrobenzene solution. [Link]

-

Truman ChemLab. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. [Link]

-

The Journal of Organic Chemistry. (2006). Synthesis of New Anthracene Derivatives. [Link]

-

StudySmarter. (2023). Anthracene: Define & Form Polycyclic Aromatic Hydrocarbons. [Link]

-

YouTube. (2022). Synthesis of Anthracene || 7 Methods || Dr. Bharat Baria. [Link]

-

Beilstein Journals. (2021). Recent advances in the syntheses of anthracene derivatives. [Link]

-

Shivaji College. (n.d.). ALIZARIN (1,2-dihydroxy anthraquinone). [Link]

-

Frontiers in Chemistry. (2024). Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. [Link]

-

Scite.ai. (n.d.). Acetylation of anthracene by the Friedel‐crafts reaction using ethylene chloride as the solvent. [Link]

-

Diels-Alder Reaction. (n.d.). [Link]

Sources

- 1. Anthracene - Wikipedia [en.wikipedia.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. acs.org [acs.org]

- 4. Production of anthracene_Chemicalbook [chemicalbook.com]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. chemistryviews.org [chemistryviews.org]

- 9. researchgate.net [researchgate.net]